Pyrazinamide

Catalog No.
S540690
CAS No.
98-96-4
M.F
C5H5N3O
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazinamide

CAS Number

98-96-4

Product Name

Pyrazinamide

IUPAC Name

pyrazine-2-carboxamide

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)

InChI Key

IPEHBUMCGVEMRF-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C(=O)N

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Soluble (NTP, 1992)
Solubility (mg/ml, 25 °C): methanol 13.8; absolute ethanol 5.7; isopropanol 3.8; ether 1.0; isooctane 0.01; chloroform 7.4
In water, 15 mg/ml @ 25 °C
9.37e+01 g/L

Synonyms

Pyrazinamide, Tisamid

Canonical SMILES

C1=CN=C(C=N1)C(=O)N

Description

The exact mass of the compound Pyrazinamide is 123.0433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)15000 mg/l (at 25 °c)0.12 msolubility (mg/ml, 25 °c): methanol 13.8; absolute ethanol 5.7; isopropanol 3.8; ether 1.0; isooctane 0.01; chloroform 7.4in water, 15 mg/ml @ 25 °c9.37e+01 g/l>18.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757304. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines. It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding the Mechanism of Action

  • 1: This link leads to a scientific article discussing the mechanism of action of Pyrazinamide:

Exploring PZA's Sterilizing Activity

One crucial aspect of TB treatment is achieving sterilization, which eliminates all viable bacteria, preventing relapse. While PZA is known to be bactericidal (kills bacteria), its sterilizing activity is under investigation. Research is exploring how PZA interacts with other anti-TB drugs to enhance their sterilizing potential and shorten treatment duration [2].

  • 2: This link leads to a scientific article discussing the sterilizing activity of Pyrazinamide:

Investigating PZA against Drug-Resistant TB

The emergence of drug-resistant Mycobacterium tuberculosis strains poses a significant challenge in TB control. Researchers are exploring the effectiveness of PZA against these strains, particularly in combination with other drugs. Additionally, studies are underway to understand the mechanisms behind PZA resistance and develop strategies to overcome it [3].

  • : This link leads to a scientific article discussing Pyrazinamide's role in drug-resistant TB: https://www ncbi nlm nih gov pmc/articles/PMC3134521/

Pyrazinamide is a synthetic compound primarily utilized as an antitubercular agent. Its chemical formula is C5H5N3OC_5H_5N_3O, and it is also known by various synonyms including 2-carbamylpyrazine and pyrazine-2-carboxamide . This compound plays a crucial role in the treatment of tuberculosis, particularly in combination therapy with other first-line drugs such as rifampicin and isoniazid. Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid, to exert its therapeutic effects against Mycobacterium tuberculosis.

As mentioned earlier, pyrazinamide acts as a prodrug. Once inside macrophages infected with TB bacteria, the enzyme pyrazinamidase converts it to pyrazinoic acid, the active form []. This acidic environment within macrophages is crucial for the accumulation of the active form within the bacteria []. Pyrazinoic acid disrupts Mycobacterium tuberculosis's ability to synthesize fatty acids, an essential component of their cell wall, leading to bacterial death [].

The primary chemical reaction involving pyrazinamide occurs when it is metabolized by the enzyme pyrazinamidase, which converts it into pyrazinoic acid. This transformation is essential for its biological activity. Under acidic conditions (pH 5-6), pyrazinoic acid can leak out of the bacterial cell and re-enter, leading to increased intracellular concentrations . The mechanism of action has been debated; initially thought to inhibit fatty acid synthase I, recent studies suggest that it may disrupt coenzyme A synthesis by triggering the degradation of aspartate decarboxylase .

Pyrazinamide exhibits bactericidal activity against Mycobacterium tuberculosis, particularly in acidic environments such as those found within granulomas. The accumulation of pyrazinoic acid inside the bacteria interferes with their energy production and membrane potential, which are vital for bacterial survival . Resistance to pyrazinamide often arises from mutations in the pncA gene, which encodes the pyrazinamidase enzyme necessary for its activation .

Pyrazinamide is primarily used in treating active tuberculosis infections. It is part of the standard short-course chemotherapy regimen recommended by the World Health Organization. Additionally, it has been investigated for use in treating other mycobacterial infections and has shown promise in combination therapies aimed at overcoming drug resistance .

Research indicates that pyrazinamide interacts with various biological pathways and compounds:

  • G-Protein Coupled Receptors: Studies have shown that pyrazinamide analogs exhibit significant bioactivity against G-Protein Coupled Receptor ligands, indicating potential broader pharmacological applications beyond tuberculosis treatment .
  • Enzyme Interactions: Pyrazinoic acid's interaction with enzymes involved in fatty acid synthesis has been a focal point in understanding its mechanism of action and resistance patterns .

Several compounds share structural or functional similarities with pyrazinamide:

Compound NameChemical FormulaKey Features
IsoniazidC6H6N4OC_6H_6N4OAnother first-line antitubercular agent; inhibits cell wall synthesis.
EthambutolC10H24N2O5C_10H_{24}N_2O_5Disrupts arabinogalactan synthesis in mycobacterial cell walls.
RifampicinC43H58N4O12C_{43}H_{58}N_{4}O_{12}Inhibits bacterial RNA synthesis; used in combination therapy.
ClofazimineC27H22N2O2SC_{27}H_{22}N_2O_2SUsed for multidrug-resistant tuberculosis; has anti-inflammatory properties.

Uniqueness of Pyrazinamide: Unlike these compounds, pyrazinamide's unique mechanism involves conversion to an active form under acidic conditions, specifically targeting Mycobacterium tuberculosis within granulomas. Its role as a prodrug distinguishes it from other antitubercular agents that directly inhibit bacterial functions.

The chemical foundations of pyrazinamide trace back to 1936, when German chemists Otto Dalmer and Ernst Walter first synthesized the compound through ammonolysis of methyl pyrazinoate (German Patent 632257). This initial work, conducted at Merck Pharmaceuticals in Darmstadt, focused on synthetic chemistry rather than therapeutic applications. The antimycobacterial potential remained unrecognized until 1945, when Vital Chorine demonstrated that high-dose nicotinamide extended survival in M. lepraemurium-infected rodents.

Building on Chorine’s observations, Lederle Laboratories launched a systematic exploration of pyrazine analogs. In 1952, Solomon Kushner’s team reported pyrazinamide’s superior activity over nicotinamide in murine TB models, with 0.1% dietary incorporation yielding sevenfold greater efficacy. Parallel guinea pig studies by Dessau and colleagues confirmed limited but measurable therapeutic effects at 50-75 mg/kg doses. Human trials between 1949-1951 involving 43 patients established clinical activity at 2.8 g/day doses, despite emerging hepatotoxicity and arthralgia.

Historical Development of Pyrazinamide Research

The 1950s-1960s witnessed paradoxical progress: while in vitro studies showed minimal activity at neutral pH, animal models revealed unparalleled sterilizing capacity. Malone’s 1952 murine experiments demonstrated pyrazinamide’s unique ability to reduce lung bacillary loads through novel survival time (T50) and weight gain metrics. This dissociation between in vitro and in vivo efficacy delayed clinical adoption until the 1970s, when British Medical Research Council trials proved that 1.5-2.0 g daily doses synergized with rifampicin to shorten treatment from 12 to 6 months.

Mechanistic investigations took a pivotal turn in 1999, when Zhang’s team identified acidic pH as critical for intracellular accumulation of pyrazinoic acid (POA), the active metabolite. Subsequent decades unraveled multifactorial modes of action:

  • Energy Metabolism: POA disrupts membrane energetics by inhibiting the proton motive force
  • Coenzyme A Biosynthesis: Competitive inhibition of aspartate decarboxylase (PanD) depletes CoA stores
  • Protein Degradation: POA binding triggers ClpC1-ClpP protease-mediated PanD degradation

Significance in Scientific Research

Pyrazinamide’s scientific value stems from three unparalleled characteristics:

Sterilization of Non-Replicating Persisters
At pH ≤5.5, POA accumulates intracellularly, disrupting membrane potential in dormant bacilli through unclear mechanisms. This activity complements rifampicin’s replicating-phase efficacy.

Synergistic Chemotherapy
Combination studies demonstrate 2-3 log10 CFU reductions when paired with fluoroquinolones or bedaquiline. The sterilizing synergy with rifampicin reduced global TB mortality by 42% between 1990-2015.

Resistance Mechanism Insights
Over 98% of clinical resistance stems from pncA mutations impairing prodrug conversion to POA. Recent work identifies compensatory panD mutations (e.g., L85R, A93G) that reduce POA binding affinity by 40-60% while maintaining enzymatic function.

Timeline of Key Research Milestones

YearMilestoneImpact
1936Dalmer & Walter synthesize pyrazinamideFoundation for later therapeutic development
1945Chorine demonstrates nicotinamide’s antimycobacterial activityConceptual basis for analog development
1952Kushner/Malone identify in vivo efficacyTransition to clinical evaluation
1970sMRC trials validate 6-month regimensGlobal treatment protocol standardization
1999Acidic pH requirement elucidatedMechanistic research acceleration
2015PanD identified as primary targetRational drug design enabled
2020Clp protease degradation pathway characterizedNovel resistance mechanism explained

The compound’s evolving role is exemplified by its 2025 inclusion in 94% of WHO-recommended MDR-TB regimens, despite 16% global resistance rates. Contemporary research focuses on three frontiers:

  • Analog Development: Hybrid molecules like N-(dimethylaminomethylene)pyrazine-2-carboxamide show 70% yield improvements through ultrasonic synthesis
  • Targeted Delivery: Nanoparticle carriers aim to reduce 23-46 mg/kg dosing requirements
  • Diagnostic Markers: panD mutation PCR arrays enable rapid resistance detection

Molecular Structure and Nomenclature

Pyrazinamide is a heterocyclic organic compound with the molecular formula C₅H₅N₃O and a molecular weight ranging from 123.11 to 123.115 grams per mole [1] [2] [3] [4]. The compound's International Union of Pure and Applied Chemistry name is pyrazine-2-carboxamide, and it is registered under Chemical Abstracts Service number 98-96-4 [1] [2] [3] [4]. The molecule's structure can be represented by the International Chemical Identifier Key IPEHBUMCGVEMRF-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation NC(=O)C1=CN=CC=N1 [1] [3] [4].

The molecular structure consists of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, with a carboxamide functional group attached at position 2 [1] [2]. The compound is also known by various synonyms including pyrazinecarboxamide, zinamide, pyrazinoic acid amide, 2-pyrazinecarboxamide, aldinamide, aldinamid, pirazinamid, pyrazineamide, and pyrafat [5].

PropertyValueReference
Molecular FormulaC₅H₅N₃O [1] [2] [3] [4]
Molecular Weight (g/mol)123.11-123.115 [1] [2] [3] [4]
IUPAC Namepyrazine-2-carboxamide [1] [2] [3] [4]
CAS Registry Number98-96-4 [1] [2] [3] [4]
InChI KeyIPEHBUMCGVEMRF-UHFFFAOYSA-N [1] [2] [3] [4]
SMILESNC(=O)C1=CN=CC=N1 [1] [3] [4]

Physical Properties

Solubility Parameters

Pyrazinamide exhibits variable solubility depending on the solvent system employed. In aqueous solutions, the compound demonstrates solubility ranging from 15 to 50 milligrams per milliliter [4] [6]. The compound is classified as very slightly soluble in ethanol and slightly soluble in methanol [7] [6]. Comprehensive solubility studies have identified dimethyl sulfoxide as providing maximum solubility, with a mole fraction of 0.0816±0.004 at 318.15 Kelvin, while cyclohexane exhibits minimum solubility with a mole fraction of 1.73±0.05×10⁻⁵ at 283.15 Kelvin [8] [9].

The solubility parameter calculations using different theoretical approaches yield varying results. The Hoftyzer-van Krevelen method calculates a solubility parameter of 32.90 megapascals to the power of one-half, while the Bustamante method yields 28.14 megapascals to the power of one-half [8] [9]. The experimental logarithm of the partition coefficient ranges from negative 0.6 to negative 0.83, indicating the compound's hydrophilic nature [4] [10].

SolventSolubilityReference
Water15-50 mg/mL [4] [6]
EthanolVery slightly soluble [7] [6]
MethanolSlightly soluble [6]
Dimethyl sulfoxide (DMSO)Maximum (0.0816±0.004 mole fraction at 318.15 K) [8] [9]
CyclohexaneMinimum (1.73±0.05×10⁻⁵ mole fraction at 283.15 K) [8] [9]
N,N-dimethylformamideHigh solubility [9]
ChloroformModerate solubility [9]
1,4-dioxaneModerate solubility [9]

Melting and Boiling Points

The melting point of pyrazinamide is consistently reported across multiple sources as ranging from 188 to 192 degrees Celsius [3] [4] [11] [10] [6]. This relatively high melting point reflects the strong intermolecular hydrogen bonding present in the crystalline structure. The boiling point estimates vary significantly in the literature, with rough estimates ranging from 229.19 degrees Celsius [4] to 273.3±43.0 degrees Celsius at 760 millimeters of mercury [10]. The compound also exhibits sublimation behavior, with sublimation occurring from 318 degrees Fahrenheit (approximately 159 degrees Celsius) [12].

The flash point of pyrazinamide is reported to exceed 110 degrees Celsius, with more precise estimates indicating 119.1±28.2 degrees Celsius [4] [10]. These thermal properties are critical for understanding the compound's behavior during processing and formulation procedures.

Density and Specific Volume

The density of pyrazinamide exhibits some variation in reported values, ranging from 1.326 grams per cubic centimeter to 1.4±0.1 grams per cubic centimeter [4] [10]. The refractive index is estimated at 1.5900, with alternative calculations suggesting 1.648 [4] [10]. These optical and physical properties contribute to the compound's identification and characterization in analytical procedures.

The specific volume, as the reciprocal of density, provides insight into the molecular packing efficiency in the solid state. The variation in density values may reflect different polymorphic forms or measurement conditions, emphasizing the importance of standardized characterization protocols.

PropertyValueReference
Melting Point (°C)188-192 [3] [4] [11] [10] [6]
Boiling Point (°C)229.19 (rough estimate) / 273.3±43.0 [4] [10]
Density (g/cm³)1.326-1.4±0.1 [4] [10]
Refractive Index1.5900 (estimate) / 1.648 [4] [10]
Flash Point (°C)>110 / 119.1±28.2 [4] [10]
AppearanceCrystalline powder/needles [3] [4] [13]
ColorWhite to off-white [3] [4] [13]
pH (in water)7 [4]
pKa0.5 [4]

Chemical Reactivity

Pyrazinamide exhibits distinctive chemical reactivity patterns that are fundamental to understanding its behavior in various environments. As a carbamate ester derivative, the compound demonstrates incompatibility with strong acids and bases, particularly showing sensitivity to strong reducing agents such as hydrides [12] [14]. The compound may react with active metals or nitrides to produce flammable gaseous hydrogen and shows incompatibility with strongly oxidizing acids, peroxides, and hydroperoxides [12].

The chemical reactivity of pyrazinamide has been extensively studied using conceptual density functional theory approaches. These investigations reveal that the compound exhibits moderate activity levels, with global and local reactivity indices providing insights into its electronegativity, electrodonating power, electroaccepting power, electrophilicity, and global hardness [14]. The pKa value of 0.5 indicates that pyrazinamide is a relatively weak base, which influences its behavior in biological systems and chemical transformations [4].

Under physiological conditions, pyrazinamide undergoes enzymatic conversion to pyrazinoic acid through the action of pyrazinamidase [15] [16]. This biotransformation represents a critical aspect of the compound's reactivity profile, as the conversion occurs preferentially under acidic conditions with optimal activity at pH values between 5.0 and 5.5 [6]. The enzymatic reaction involves the hydrolysis of the amide group, demonstrating the compound's susceptibility to nucleophilic attack under specific catalytic conditions.

Stability studies have demonstrated that pyrazinamide maintains chemical integrity under controlled storage conditions. Research on oral suspension formulations indicates that the compound remains stable for at least 90 days at room temperature when properly formulated, with drug concentrations remaining within ±5% of nominal values and no degradation products detected through chromatographic analysis [17].

Structural Analogues and Derivatives

The development of pyrazinamide structural analogues represents an active area of research aimed at overcoming resistance mechanisms and improving therapeutic efficacy. Pyrazinoic acid analogues have been systematically designed based on structure-activity relationship studies, with particular focus on ring and carboxylic acid bioisosteres as well as substitutions at positions 3, 5, and 6 of the pyrazine ring [18]. These structural modifications have yielded compounds with enhanced potency, with certain alkylamino-group substitutions at positions 3 and 5 demonstrating 5 to 10-fold greater activity than the parent pyrazinoic acid [18].

Notable structural analogues include pyrazinamide derivatives incorporating salicylic acid and acetylsalicylic acid moieties. These compounds, designated as compounds 5a, 5b, 6a, and 6b, are synthesized through Friedel-Crafts acylation followed by coupling with pyrazinehydrazide [19] [20]. The synthesis involves the preparation of salicylic acid and acetylsalicylic acid derivatives with varying acyl chains, creating hybrid molecules that retain the pyrazinamide pharmacophore while incorporating additional functional groups.

Substituted N-benzylpyrazine-2-carboxamides represent another class of structural analogues, where the carboxamide group is modified through N-substitution with various benzyl derivatives [21]. These compounds maintain the essential pyrazine-2-carboxamide core while exploring the effects of aromatic substitution patterns on biological activity. The systematic variation of substituents on the benzyl ring provides insights into structure-activity relationships and optimal binding interactions.

Complex derivatives incorporating piperazine and homopiperazine linkers have been developed as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide compounds [22]. These multi-ring systems demonstrate significant anti-tubercular activity with 50% inhibitory concentrations ranging from 1.35 to 2.18 micromolar against Mycobacterium tuberculosis H37Ra [22].

Pyrazinamide derivatives with alkyl chains and six-membered ring modifications have been systematically explored, with compounds featuring different chain lengths and heteroatom substitutions [23]. Among these derivatives, compound 1f demonstrated optimal biological activity with an antibacterial rate of 99.6% and a minimum inhibitory concentration of 8.0 micrograms per milliliter [23].

PolymorphStabilityCrystal SystemTransition TemperatureReference
α (alpha)Most stable at room temperatureMonoclinicStable form [24] [25] [26] [27] [28]
β (beta)Least stable, transforms to αReportedTransforms to α [24] [25] [26] [28]
γ (gamma)Stable at high temperature (>145°C)Reported145-146°C (α→γ transition) [24] [25] [26] [27] [28]
δ (delta)Stable at absolute zero temperatureReportedTransforms to α [24] [25] [26] [28]

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has proven to be an essential analytical technique for characterizing pyrazinamide structure and monitoring its biochemical transformations [1] [2]. The proton nuclear magnetic resonance spectra of pyrazinamide have been extensively studied in various solvents, with dimethyl sulfoxide-d6 serving as the most commonly employed solvent for structural analysis [3] [4] [5] [6].

The 1H nuclear magnetic resonance spectrum of pyrazinamide recorded at 400 megahertz in dimethyl sulfoxide-d6 reveals characteristic chemical shifts for the aromatic protons of the pyrazine ring [3]. The pyrazine ring protons exhibit chemical shifts in the aromatic region, with signals appearing at approximately 9.02 parts per million, 8.65 parts per million, and 8.59 parts per million [2]. These chemical shifts are consistent with the electron-deficient nature of the pyrazine heterocycle, which deshields the aromatic protons and results in downfield chemical shifts compared to benzene derivatives.

The amide protons of pyrazinamide display characteristic chemical shifts that are sensitive to hydrogen bonding interactions and solvent effects [2]. In dimethyl sulfoxide-d6, the amide protons typically appear as a broad signal due to rapid exchange with solvent molecules and potential hydrogen bonding interactions. The carboxamide functionality contributes to the unique spectroscopic signature of pyrazinamide, distinguishing it from other pyrazine derivatives.

Nuclear magnetic resonance spectroscopy has found practical applications in tuberculosis research, particularly in the development of quantitative assays for pyrazinamide susceptibility testing [1] [2]. A quantitative 1H nuclear magnetic resonance method has been developed to accurately quantify pyrazinoic acid directly in sputum culture supernatants from tuberculosis patients [1]. This method exploits the distinct chemical shifts of pyrazinamide and its metabolite pyrazinoic acid to monitor drug conversion and assess bacterial resistance. The nuclear magnetic resonance signals of pyrazinoic acid appear at 8.91 parts per million and 8.53 parts per million, which can be distinguished from the parent pyrazinamide signals, enabling precise quantification of the enzymatic conversion process [2].

The nuclear magnetic resonance method demonstrates excellent sensitivity and specificity for pyrazinamide resistance determination, with the percentage of pyrazinamide transformed into pyrazinoic acid calculated by integrating the respective aromatic proton signals [2]. This approach provides a rapid and accurate alternative to conventional drug susceptibility testing methods, with potential applications in clinical tuberculosis management.

Infrared Spectroscopy

Infrared spectroscopy has been extensively employed to characterize the vibrational properties of pyrazinamide and to distinguish between its various polymorphic forms [7] [8] [9] [10]. The infrared spectrum of pyrazinamide exhibits characteristic absorption bands that provide detailed information about the molecular structure and intermolecular interactions within the crystal lattice.

The most prominent feature in the infrared spectrum of pyrazinamide is the carbonyl stretching vibration of the amide group [7] [8]. The carbonyl absorption appears at approximately 1714 to 1716 wavenumbers, which is characteristic of primary amides [7]. This band is sensitive to hydrogen bonding and crystal packing effects, making it particularly useful for polymorph identification and characterization.

The amino group stretching vibrations contribute significantly to the infrared spectroscopic signature of pyrazinamide [7] [8]. The symmetric and asymmetric stretching modes of the primary amide group appear in the region of 3300 to 3500 wavenumbers. These bands are sensitive to intermolecular hydrogen bonding patterns, which vary between different polymorphic forms of pyrazinamide.

Low-temperature infrared spectroscopy studies have revealed that pyrazinamide exists in two conformational forms, designated as E and Z conformers, differing by internal rotation around the carbon-carbon bond connecting the pyrazine ring to the carboxamide group [7]. The E conformer, with Cs symmetry and a nitrogen-carbon-carbon-oxygen dihedral angle of 180 degrees, is approximately 30 kilojoules per mole more stable than the Z form. Upon matrix isolation in argon and xenon at low temperatures, only the E conformer could be observed spectroscopically, consistent with the large energy difference between the two forms [7].

The infrared spectra of pyrazinamide polymorphs show distinctive differences that enable their identification and characterization [8] [9]. The alpha, beta, gamma, and delta polymorphs exhibit unique fingerprint regions that reflect their different crystal packing arrangements and intermolecular interactions. These spectroscopic differences have been employed to monitor solid-state phase transformations and to assess polymorph stability under various conditions [8].

Matrix isolation infrared spectroscopy has provided insights into the monomeric structure of pyrazinamide and its dimeric associations [7]. In supersonic jet experiments, both the monomeric E conformer and the most stable dimer, stabilized by two equivalent amino-oxygen hydrogen bonds, have been identified. The dimer spectrum reveals rapid energy flow from the excited amino stretching mode, mediated by heteroatoms in the pyrazine ring [7].

Mass Spectrometry

Mass spectrometry has emerged as a powerful analytical technique for pyrazinamide analysis, particularly in pharmaceutical and biomedical applications [11] [12] [13] [14]. The mass spectrometric behavior of pyrazinamide provides valuable information about its molecular structure and fragmentation patterns, which are essential for quantitative analysis and structural characterization.

The molecular ion peak of pyrazinamide appears at mass-to-charge ratio 124 in positive ion mode electrospray ionization mass spectrometry [11] [12]. This corresponds to the protonated molecular ion [M+H]+ of pyrazinamide, which has a molecular weight of 123.11 grams per mole. The molecular ion peak serves as the precursor ion for tandem mass spectrometry experiments, enabling structural elucidation and quantitative analysis.

The fragmentation pattern of pyrazinamide in tandem mass spectrometry reveals characteristic product ions that provide structural information [11] [12]. The most prominent fragment ion appears at mass-to-charge ratio 79, which corresponds to the loss of the carboxamide group (45 mass units) from the protonated molecular ion. This fragmentation pathway involves the cleavage of the carbon-carbon bond between the pyrazine ring and the carboxamide functionality, resulting in the formation of the pyrazine cation radical.

Liquid chromatography-tandem mass spectrometry methods have been developed for the simultaneous quantification of pyrazinamide with other antituberculosis drugs in human plasma [11] [12] [13] [14]. These methods employ multiple reaction monitoring mode, utilizing the transition from the protonated molecular ion at mass-to-charge ratio 124 to the fragment ion at mass-to-charge ratio 79. The optimized collision energy and cone voltage parameters ensure maximum sensitivity and selectivity for pyrazinamide detection.

The mass spectrometric analysis of pyrazinamide in biological matrices requires careful optimization of ionization conditions and sample preparation procedures [11] [12]. Electrospray ionization in positive ion mode has been found to provide optimal sensitivity for pyrazinamide analysis, with typical detection limits in the nanogram per milliliter range. The use of stable isotope-labeled internal standards enhances the accuracy and precision of quantitative measurements.

High-resolution mass spectrometry has been employed to determine the exact mass of pyrazinamide and to distinguish it from isobaric compounds [11]. The accurate mass measurement of pyrazinamide confirms its molecular formula C5H5N3O and provides additional confidence in structural assignments. The fragmentation mechanisms observed in high-resolution mass spectrometry are consistent with the proposed structures and provide insights into the gas-phase chemistry of pyrazinamide.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy has been widely employed for the quantitative analysis of pyrazinamide and for studying its photochemical properties [15] [16] [17] [18] [19]. The ultraviolet-visible absorption spectrum of pyrazinamide exhibits characteristic features that reflect the electronic transitions within the pyrazine ring system and the conjugated carboxamide group.

The ultraviolet-visible spectrum of pyrazinamide displays multiple absorption maxima in the wavelength range of 200 to 350 nanometers [15] [19]. The most prominent absorption maximum occurs at approximately 269 nanometers, which corresponds to the π→π* electronic transition of the pyrazine ring system [15] [18] [19] [20]. This absorption band is the most commonly utilized for quantitative analysis due to its high extinction coefficient and good selectivity.

Additional absorption bands are observed at shorter wavelengths, including peaks at approximately 209 nanometers and 310 nanometers [19]. The absorption at 209 nanometers is attributed to higher energy π→π* transitions, while the band at 310 nanometers corresponds to n→π* transitions involving the nitrogen lone pairs in the pyrazine ring [19]. These multiple absorption bands provide characteristic fingerprint information for pyrazinamide identification and quantification.

The molar absorptivity of pyrazinamide at 269 nanometers has been reported as 660 liters per mole per centimeter [21], indicating strong light absorption at this wavelength. This high extinction coefficient makes the 269-nanometer absorption band particularly suitable for sensitive quantitative analysis. The Beer-Lambert law is obeyed over a wide concentration range, typically from 1 to 15 micrograms per milliliter, making this method suitable for pharmaceutical quality control applications [16] [17].

Derivative spectroscopy has been employed to enhance the selectivity and sensitivity of ultraviolet-visible spectrophotometric methods for pyrazinamide analysis [16] [17]. Second-derivative spectroscopy, combined with the Savitzky-Golay smoothing procedure, has been used to minimize baseline interferences and improve spectral resolution. The second-derivative spectrum of pyrazinamide shows a sharp minimum at approximately 270 nanometers, which can be used for quantitative analysis with improved specificity [16].

The absorption spectrum of pyrazinamide is pH-independent over the physiologically relevant pH range of 5.0 to 7.5, making it suitable for analysis in various biological and pharmaceutical matrices [15]. However, the presence of metal ions, particularly iron(III), can cause hypochromic and bathochromic shifts in the absorption spectrum, indicating complex formation between pyrazinamide and metal ions [19]. These spectral changes can be exploited for studying metal-drug interactions and for determining stability constants of metal complexes.

Point-of-care analytical methods based on ultraviolet-visible spectroscopy have been developed for therapeutic drug monitoring of pyrazinamide in saliva [16]. These methods utilize portable ultraviolet spectrophotometers with nanoliter sample volumes, enabling rapid and convenient analysis at the point of care. The saliva-based assay demonstrates good correlation with plasma concentrations and offers advantages in terms of sample collection convenience and patient compliance.

Crystallographic Analysis

Crystallographic analysis has provided comprehensive structural information about pyrazinamide and its polymorphic forms, revealing detailed molecular geometries and intermolecular interactions [22] [23] [24] [25] [26] [27]. Single-crystal X-ray diffraction studies have been conducted at various temperatures to understand the structural basis of polymorph stability and phase transitions.

The crystal structure of pyrazinamide reveals a planar pyrazine ring system with the carboxamide group oriented nearly coplanar with the heterocyclic ring [23] [28]. The molecular geometry is characterized by typical bond lengths and angles for aromatic amides, with the carbon-nitrogen bond lengths in the pyrazine ring ranging from 1.33 to 1.35 angstroms and the carbon-carbon bonds measuring approximately 1.39 angstroms [23].

Four distinct polymorphic forms of pyrazinamide have been structurally characterized, designated as alpha, beta, gamma, and delta forms [23] [26]. Each polymorph exhibits unique unit cell parameters and space group symmetry, reflecting different molecular packing arrangements and intermolecular hydrogen bonding patterns.

The alpha polymorph crystallizes in the monoclinic space group P21/n with unit cell parameters a = 3.633 angstroms, b = 6.753 angstroms, c = 22.546 angstroms, and β = 92.39 degrees at 122 Kelvin [23]. The crystal structure is characterized by centrosymmetric dimers formed through amino-oxygen hydrogen bonds between adjacent pyrazinamide molecules. These dimers are further stabilized by weaker dispersive interactions, creating a layered structure.

The beta polymorph adopts the monoclinic space group P21/c with unit cell dimensions a = 14.328 angstroms, b = 3.633 angstroms, c = 10.628 angstroms, and β = 101.17 degrees at 122 Kelvin [23]. The molecular packing in this form differs significantly from the alpha polymorph, with distinct hydrogen bonding patterns and intermolecular interactions that influence the overall crystal stability.

The gamma polymorph is unique among the pyrazinamide polymorphs due to the presence of static disorder [23]. This form crystallizes in the monoclinic space group Pc with two disorder components, with the major component comprising approximately 85% of the molecular population. The disorder involves rotation of some pyrazinamide molecules around specific axes, contributing to both enthalpic destabilization and entropic stabilization of this polymorphic form.

The delta polymorph exhibits triclinic symmetry with space group P1 and unit cell parameters a = 5.128 angstroms, b = 5.708 angstroms, c = 9.857 angstroms, α = 97.45 degrees, β = 98.04 degrees, and γ = 106.55 degrees at 122 Kelvin [23]. This form represents the most compact molecular packing among the four polymorphs, with correspondingly high density and distinct intermolecular interaction patterns.

Temperature-dependent crystallographic studies have revealed the thermal behavior of pyrazinamide polymorphs and their relative stabilities [23]. Data collected at 10 Kelvin and 122 Kelvin demonstrate that the alpha, beta, and delta forms exhibit no significant disorder at low temperatures, while the gamma form maintains its disordered character across the temperature range studied. These structural insights have been crucial for understanding the thermodynamic relationships between polymorphs and their phase transition behavior.

The crystallographic analysis of pyrazinamide has also included studies of its enzyme complexes, particularly with pyrazinamidase from Mycobacterium tuberculosis [24] [25]. The crystal structure of the pyrazinamidase-pyrazinamide complex has been determined at 2.2 angstrom resolution, revealing the binding mode of the drug within the active site and providing insights into the enzymatic conversion mechanism. The structure shows pyrazinamide bound in the active site through specific interactions with key amino acid residues and a coordinated iron ion.

Data Tables

PolymorphSpace GroupUnit Cell Parameters (Å, °)Volume (ų)Density (g/cm³)Temperature (K)
AlphaP21/na=3.633, b=6.753, c=22.546, β=92.39552.71.480122
BetaP21/ca=14.328, b=3.633, c=10.628, β=101.17542.71.507122
GammaPca=7.173, b=3.650, c=10.686, β=106.49268.31.524122
DeltaP1a=5.128, b=5.708, c=9.857, α=97.45, β=98.04, γ=106.55269.51.518122
Spectroscopic TechniqueKey Absorption/Chemical ShiftAssignmentReference
1H NMR (DMSO-d6)9.02, 8.65, 8.59 ppmPyrazine ring protons [2]
1H NMR (DMSO-d6)8.91, 8.53 ppmPyrazinoic acid protons [2]
IR1714-1716 cm⁻¹C=O stretching [7] [8]
IR3300-3500 cm⁻¹N-H stretching [7] [8]
UV-Vis269 nmπ→π* transition [15] [18] [19]
UV-Vis209 nmHigher energy π→π* [19]
UV-Vis310 nmn→π* transition [19]
MSm/z 124[M+H]⁺ [11] [12]
MSm/z 79Fragment ion [11] [12]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pyrazinamide is a white powder. Sublimes from 318 °F. (NTP, 1992)
Solid

Color/Form

Crystals
Crystals from water or alcohol
Crystals from water or ethyl alcohol

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

123.043261792 g/mol

Monoisotopic Mass

123.043261792 g/mol

Boiling Point

SUB (NTP, 1992)

Heavy Atom Count

9

LogP

-0.6
-0.6 (LogP)
log Kow= -0.60
-1

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxides/

Appearance

Solid powder

Melting Point

376 to 379 °F (NTP, 1992)
192 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2KNI5N06TI

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 52 of 54 companies with hazard statement code(s):;
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the initial treatment of active tuberculosis in adults and children when combined with other antituberculous agents.

Livertox Summary

Pyrazinamide is a first line antituberculosis medication, but is used only in combination with other antituberculosis medications such as isoniazid or rifampin. Pyrazinamide is associated with transient and asymptomatic elevations in serum aminotransferase levels and is a well known cause of clinically apparent, acute liver injury that can be severe and even fatal.

Drug Classes

Antituberculosis Agents

Therapeutic Uses

Antitubercular Agents
Pyrazinamide is indicated in combination with other antimycobacterial drugs, in the treatment of tuberculosis. Pyrazinamide is effective only against mycobacteria. /Included in US product labeling/
Rifampin, isoniazid, and pyrazinamide combination is indicated in the initial phase of the short-course treatment of all forms of tuberculosis. During this phase, which should last 2 months, rifampin, isoniazid, and pyrazinamide combination should be administered on a daily, continuous basis. Additional medications are indicated if multidrug-resistant tuberculosis is suspected. /Included in US product labeling/
Pyrazinamide has become an important component of short-term (6 month) multiple-drug therapy of tuberculosis.

Pharmacology

Pyrazinamide kills or stops the growth of certain bacteria that cause tuberculosis (TB). It is used with other drugs to treat tuberculosis. It is a highly specific agent and is active only against Mycobacterium tuberculosis. In vitro and in vivo, the drug is active only at a slightly acid pH. Pyrazinamie gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I. This interferes with the bacteriums ability to synthesize new fatty acids, required for growth and replication.
Pyrazinamide is a synthetic pyrazinoic acid amide derivative with bactericidal property. Pyrazinamide is particularly active against slowly multiplying intracellular bacilli (unaffected by other drugs) by an unknown mechanism of action. Its bactericidal action is dependent upon the presence of bacterial pyrazinamidase, which removes the amide group to produce active pyrazinoic acid. Pyrazinamide is an important component of multidrug therapy for tuberculosis. (NCI04)

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

J - Antiinfectives for systemic use
J04 - Antimycobacterials
J04A - Drugs for treatment of tuberculosis
J04AK - Other drugs for treatment of tuberculosis
J04AK01 - Pyrazinamide

Mechanism of Action

Pyrazinamide diffuses into active _M. tuberculosis_ that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid. Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly. The net effect is that more pyrazinoic acid accumulates inside the bacillus at acid pH than at neutral pH. Pyrazinoic acid was thought to inhibit the enzyme fatty acid synthase (FAS) I, which is required by the bacterium to synthesise fatty acids. However, this theory was thought to have been discounted. However, further studies reproduced the results of FAS I inhibition as the putative mechanism first in whole cell assay of replicating M. tuberculosis bacilli which have shown that pyrazinoic acid and its ester inhibit the synthesis of fatty acids. This study was followed by in vitro assay of tuberculous FAS I enzyme that tested the activity with pyrazinamide, pyrazinoic acid and several classes of pyrazinamide analogs. Pyrazinamide and its analogs inhibited the activity of purified FAS I. It has also been suggested that the accumulation of pyrazinoic acid disrupts membrane potential and interferes with energy production, necessary for survival of M. tuberculosis at an acidic site of infection. Pyrazinoic acid has also been shown to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation. This may explain the ability of the drug to kill dormant mycobacteria.
Pyrazinamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of the infection and the susceptibility of the infecting organism. In vitro and in vivo, the drug is active only at a slightly acidic pH. The exact mechanism of action of pyrazinamide has not been fully elucidated. The antimycobacterial activity of pyrazinamide appears to partly depend on conversion of the drug to pyrazinoic acid. Susceptible strains of Mycobacterium tuberculosis produce pyrazinamidase, an enzyme that deaminates pyrazinamide to pyrazinoic acid, and the in vitro susceptibility of a given strain of the organism appears to correspond to its pyrazinamidase activity. In vitro studies indicate that pyrazinoic acid has specific antimycobacterial activity against Mycobacterium tuberculosis. In addition, the fact that pyrazinoic acid lowers the pH of the environment below that which is necessary for growth of Mycobacterium tuberculosis appears to contribute to the drug's antimycobacterial activity in vitro.
Unknown; pyrazinamide may be bacteriostatic or bactericidal, depending on its concentration and the susceptibility of the organism. It is active in vitro at an acidic pH of 5.6 or less, similar to that found in early, active tubercular inflammatory lesions.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

98-96-4

Absorption Distribution and Excretion

Rapidly and well absorbed from the gastrointestinal tract.
Approximately 70% of an oral dose is excreted in the urine, mainly by glomerular filtration within 24 hours
Pyrazinamide is well absorbed from the gastrointestinal tract, and it is widely distributed throughout the body. The oral administration of 500 mg produces plasma concentrations of about 9-12 ug/ml at two hours and 7 ug/ml at 8 hours.
Pyrazinamide is well absorbed from the GI tract. Following a single 500 mg oral dose in healthy adults, peak plasma concentrations of pyrazinamide ranging from 9-12 ug/ml are attained within 2 hours; plasma concentrations of the drug average 7 ug/ml at 8 hours and 2 ug/ml at 24 hours. Plasma concentrations following doses of 20-25 mg/kg reportedly range from 3-50 ug/ml. Plasma concentrations of pyrazinoic acid, the major active metabolite of pyrazinamide, generally are greater than those of the parent drug and peak within 4-8 hours after an oral dose of the drug.
In a single-dose study in healthy fasting males, the extent of absorption (as measured by area under the plasma concentration-time curve) of isoniazid, rifampin, or pyrazinamide in dosages of 250, 6O0, or 1500 mg, respectively, was similar whether the drugs were administered individually as capsules (rifampin) and tablets (isoniazid and pyrazinamide) or as a fixed combination containing isoniazid 50 mg, rifampin 120 mg, and pyrazinamide 300 mg per tablet.
Pyrazinamide is widely distributed into body tissues and fluids including the liver, lungs, and CSF. In a limited number of adults with tuberculous meningitis, mean serum and CSF concentrations of pyrazinamide 2 hours after an oral dose of approximately 41 mg/kg were 52 and 39 ug/ml, respectively. Within 5 hours after an oral dose, CSF concentrations of pyrazinamide are reported to be approximately equal to concurrent plasma concentrations of the drug. Plasma protein binding of pyrazinamide (determined by ultrafiltration) in a limited number of healthy men averaged approximately 17% at a pyrazinamide concentration of 20 ug/ml. It is not known if pyrazinamide crosses the placenta. It is not known if pyrazinamide is distributed into milk.
For more Absorption, Distribution and Excretion (Complete) data for PYRAZINAMIDE (12 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
Pyrazinamide is hydrolyzed to pyrazinoic acid and subsequently hydroxylated to 5-hydroxypyrazinoic acid, the major excretory product.
The major metabolic pathway of pyrazinamide is conversion to pyrazinoic acid followed by subsequent conversion to hydroxypyrazinoic acid, a reaction catalyzed by xanthine oxidase.
Eight healthy volunteers were treated with a single dose of pyrazinamide 35 mg/kg. The aim of the study was to evaluate the pharmacokinetic profile of the product and of its metabolites. Urine and blood samples were collected till the 60th h. The kinetics of pyrazinamide could be characterized as follows: CPmax = 50.1 micrograms/ml, tmax less than 1 h, t1/2 alpha = 3.2 h, t1/2 beta = 23 h, U(0-60 h) = 1.6% of the dose administered. The kinetics of the main metabolite, the pyrazinoic acid, gave the following values: CPmax = 66.6 micrograms/ml, tmax = 4 h, t1/2 beta = 12.3 h, U(0-60 h) = 37.5%, of the administered dose.
All available data support the idea that the PZA metabolite pyrazinoic acid (PA) is the active compound against M. tuberculosis. ... Caffeine, which is widely used as a drug and is a common constituent of most diets, shares with PZA the same metabolic enzyme, xanthine oxidase (XO).

Wikipedia

Pyrazinamide
Diacerein

Drug Warnings

Patients hypersensitive to ethionamide, isoniazid, niacin (nicotinic acid), or other chemically related medications may be hypersensitive to this medication also.
Pyrazinamide should be used only when close observation of the patient is possible. Serum AST (SGOT), ALT (SGPT), and uric acid concentrations should be determined prior to and every 2-4 weeks during pyrazinamide therapy. If signs of hepatic damage occur, pyrazinamide should be discontinued.
Hepatotoxicity is the most commonly reported adverse effect, with elevated transaminase levels being the earliest indication of toxicity...Pyrazinamide decreases the tubular excretion of uric acid, which may induce an acute gouty arthritis. Other adverse reactions include nausea, vomiting, dysuria, malaise, fever and skin rashes.
The drug inhibits excretion of urate, resulting in hyperuricemia in nearly all patients; acute episodes of gout have occurred. Other untoward effects that have been observed with pyrazinamide are arthralgias, anorexia, nausea and vomiting, dysuria, malaise and fever.
For more Drug Warnings (Complete) data for PYRAZINAMIDE (19 total), please visit the HSDB record page.

Biological Half Life

9-10 hours (normal conditions)
The plasma half-life is 9-10 hours in patients with normal renal function.
The half-life of pyrazinamide is 23 hours. ... The elimination half-life is 10 to 16 hours.
The plasma half-life of pyrazinamide is 9-10 hours in patients with normal renal and hepatic function. The plasma half-life of the drug may be prolonged in patients with impaired renal or hepatic function.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Quinoxaline + ammonia (side-chain oxidation/decarboxylation/amide formation)
Prepd by ammonolysis of methyl pyrazinoate (from quinoxaline): Dalmer, Walter, Ger. Pat. 632,257 (1936 to E. Merck); Brit. Pat. 451,304; U.S. pat. 2,149,279 (1939 to Merck & Co.); Hall, Spoerri, J. Am. Chem. Soc. 62, 664 (1940); Williams, Kushner, U.S. pat. 2,677,641 (1954 to Am Cyanamid); by thermal decarboxylation of pyrazine-2-carboxamide-3-carboxylic acid: Webb, Arlt, U.S. pat. 2,780,624 (1957 to Am. Cyanamid).
Prepn: O. Dalmer, E. Walter, DE 632257 (1936 to E. Merck); eidem, US 2149279 (1939 to Merck & Co.)

General Manufacturing Information

2-Pyrazinecarboxamide: INACTIVE

Analytic Laboratory Methods

Analyte: pyrazinamde; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 270 nm and comparison to standards (assay purity)
Analyte: pyrazinamde; matrix: pharmaceutical preparation (tablet); procedure: chemical reaction with sodium hydroxide to generate odor of ammonia (chemical identification)
Analyte: pyrazinamde; matrix: pharmaceutical preparation (tablet); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: pyrazinamde; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for PYRAZINAMIDE (8 total), please visit the HSDB record page.

Storage Conditions

Pyrazinamide tablets should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C.

Interactions

Pyrazinamide may increase serum uric acid concentrations and decrease the efficacy of gout therapy; dosage adjustments of these medications /allopurinol, colchicine, probenecid, sulfinpyrazone/ may be necessary to control hyperuricemia and gout when antigout medications are used concurrently with pyrazinamide.
Concurrent use with pyrazinamide may decrease the serum concentrations of cyclosporine, possibly leading to inadequate immunosuppression; cyclosporine serum concentrations should be monitored.
A 35 year old black Somalian woman with miliary tuberculosis developed hepatotoxicity after a few days of treatment with isoniazid, rifampicin, pyrazinamide, and ethambutol. After withdrawal of all drugs the liver profile returned to normal and remained so after challenge with isoniazid. Hepatotoxicity recurred when rifampicin was added, but it was well tolerated when reintroduced without isoniazid.
The utility of pyrazinamide (PZA) in the short-course antituberculous treatment is well established. All available data support the idea that the PZA metabolite pyrazinoic acid (PA) is the active compound against M. tuberculosis. This situation warranted a deeper investigation of possible interactions with respect to its metabolic disposition. Caffeine, which is widely used as a drug and is a common constituent of most diets, shares with PZA the same metabolic enzyme, xanthine oxidase (XO). This study investigated if, and in what manner, concomitant administration of caffeine affects PZA metabolism. PZA and caffeine, in various doses (PZA=50 or 100 mg kg(-1) and caffeine= 0, 50, 100, and 150 mg kg(-1)), were administered to female Sprague-Dawley rats. PZA and its three main metabolites were quantified in 24 h urine samples by reversed phase-HPLC Concomitant administration of 100 mg kg(-1) caffeine and 50 mg kg(-1) PZA increased from the excretion (p<0.05) of the most water-soluble and the least toxic PZA metabolite 5-hydroxypyrazinoic acid (5-OH-PA) from 66.18+/-10.87 to 94.56+/-8.65 micromol/24 h. This effect was more pronounced when 100 mg kg(-1) of PZA was administered increasing excretion of 5-OH-PA from 113.28+/-70 to 173.23+/-17.82 micromol/24 h. These results show that the metabolic disposition of PZA is affected by concomitant caffeine intake.
For more Interactions (Complete) data for PYRAZINAMIDE (9 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

A hydrogel-based implantable multidrug antitubercular formulation outperforms oral delivery

Sanjay Pal, Vijay Soni, Sandeep Kumar, Somesh Kumar Jha, Nihal Medatwal, Kajal Rana, Poonam Yadav, Devashish Mehta, Dolly Jain, Pankaj Sharma, Raunak Kar, Aasheesh Srivastava, Veena S Patil, Ujjaini Dasgupta, Vinay Kumar Nandicoori, Avinash Bajaj
PMID: 34477730   DOI: 10.1039/d0nr08806d

Abstract

We present a non-immunogenic, injectable, low molecular weight, amphiphilic hydrogel-based drug delivery system (TB-Gel) that can entrap a cocktail of four front-line antitubercular drugs, isoniazid, rifampicin, pyrazinamide, and ethambutol. We showed that TB-Gel is more effective than oral delivery of the combination of four drugs in reducing the mycobacterial infection in mice. Results show that half the dose of chemotherapeutic drugs is sufficient to achieve a comparable therapeutic effect to that of oral delivery.


Two cases of tuberculous retropharyngeal abscess in adults

Xiaofeng Xu, Xue Hu
PMID: 33942632   DOI: 10.1177/03000605211011972

Abstract

Retropharyngeal abscess (RPA) is an acute or chronic deep neck tissue infection. Tuberculous RPA is chronic and extremely rare in adults. A 20-year-old female patient visited the local hospital due to cough and sputum. The sputum smear was positive for acid-fast staining, and lung computed tomography (CT) indicated pulmonary tuberculosis (TB). The patient received the standard regimen of isoniazid+rifampicin+pyrazinamide+ethambutol (HRZE) for 6 months. After HRZE, pulmonary symptoms improved, but some pharyngeal discomfort remained. In another case, a 25-year-old male patient was admitted to our hospital because of a mass on the left side of his neck. Lymph node TB was considered after a puncture biopsy. Lung CT showed no obvious abnormality. After HRZE for 5 months, the mass had progressively enlarged. Both patients underwent B-ultrasonography-guided puncture, and Xpert® MTB/RIF of the abscess was positive and rifampin-sensitive. Tuberculous RPA was diagnosed and treated with isoniazid+rifampicin (HR) for 12 months. After combination anti-TB therapy and surgical drainage, both patients fully recovered. Tuberculous RPA is rare in adults; because of pharyngeal symptoms or progressive enlargement of a neck mass with anti-TB treatment, clinicians need to suspect tuberculous RPA in adults, which is treated with anti-TB therapy and surgery.


Priya Ragunathan, Malcolm Cole, Chitra Latka, Wassihun Wedajo Aragaw, Pooja Hegde, Joon Shin, Malathy Sony Subramanian Manimekalai, Sankaranarayanan Rishikesan, Courtney C Aldrich, Thomas Dick, Gerhard Grüber
PMID: 33984234   DOI: 10.1021/acschembio.1c00131

Abstract

A common strategy employed in antibacterial drug discovery is the targeting of biosynthetic processes that are essential and specific for the pathogen. Specificity in particular avoids undesirable interactions with potential enzymatic counterparts in the human host, and it ensures on-target toxicity. Synthesis of pantothenate (Vitamine B5), which is a precursor of the acyl carrier coenzyme A, is an example of such a pathway. In
(
), which is the causative agent of tuberculosis (TB), pantothenate is formed by pantothenate synthase, utilizing D-pantoate and β-Ala as substrates. β-Ala is mainly formed by the decarboxylation of l-aspartate, generated by the decarboxylase PanD, which is a homo-oliogomer in solution. Pyrazinoic acid (POA), which is the bioactive form of the TB prodrug pyrazinamide, binds and inhibits PanD activity weakly. Here, we generated a library of recombinant
PanD mutants based on structural information and PZA/POA resistance mutants. Alterations in oligomer formation, enzyme activity, and/or POA binding were observed in respective mutants, providing insights into essential amino acids for
PanD's proper structural assembly, decarboxylation activity and drug interaction. This information provided the platform for the design of novel POA analogues with modifications at position 3 of the pyrazine ring. Analogue
, which incorporates a bulky naphthamido group at this position, displayed a 1000-fold increase in enzyme inhibition, compared to POA, along with moderately improved antimycobacterial activity. The data demonstrate that an improved understanding of mechanistic and enzymatic features of key metabolic enzymes can stimulate design of more-potent PanD inhibitors.


Overcoming the Challenges of Pyrazinamide Susceptibility Testing in Clinical Mycobacterium tuberculosis Isolates

Simone Mok, Emma Roycroft, Peter R Flanagan, Lorraine Montgomery, Emanuele Borroni, Thomas R Rogers, Margaret M Fitzgibbon
PMID: 33972244   DOI: 10.1128/AAC.02617-20

Abstract

Pyrazinamide (PZA) is one of the first-line agents used for the treatment of tuberculosis. However, current phenotypic PZA susceptibility testing in the Bactec MGIT 960 system is unreliable, and false resistance is well documented. Rapid identification of resistance-associated mutations can confirm the phenotypic result. This study aimed to investigate the use of genotypic methods in combination with phenotypic susceptibility testing for confirmation of PZA-resistant Mycobacterium tuberculosis isolates. Sanger sequencing and/or whole-genome sequencing were performed to detect mutations in
,
,
, and
. Isolates were screened for heteroresistance, and PZA susceptibility testing was performed using the Bactec MGIT 960 system using a reduced inoculum to investigate false resistance. Overall, 40 phenotypically PZA-resistant isolates were identified. Of these, PZA resistance was confirmed in 22/40 (55%) isolates by detecting mutations in the
,
, and
genes. Of the 40 isolates, 16 (40%) were found to be susceptible using the reduced inoculum method (i.e., false resistance). No mutations were detected in two PZA-resistant isolates. False resistance was observed in isolates with MICs close to the critical concentration. In particular, East African Indian strains (lineage 1) appeared to have an elevated MIC that is close to the critical concentration. While this study illustrates the complexity and challenges associated with PZA susceptibility testing of M. tuberculosis, we conclude that a combination of genotypic and phenotypic drug susceptibility testing methods is required for accurate detection of PZA resistance.


Intracellular localisation of Mycobacterium tuberculosis affects efficacy of the antibiotic pyrazinamide

Pierre Santucci, Daniel J Greenwood, Antony Fearns, Kai Chen, Haibo Jiang, Maximiliano G Gutierrez
PMID: 34155215   DOI: 10.1038/s41467-021-24127-3

Abstract

To be effective, chemotherapy against tuberculosis (TB) must kill the intracellular population of the pathogen, Mycobacterium tuberculosis. However, how host cell microenvironments affect antibiotic accumulation and efficacy remains unclear. Here, we use correlative light, electron, and ion microscopy to investigate how various microenvironments within human macrophages affect the activity of pyrazinamide (PZA), a key antibiotic against TB. We show that PZA accumulates heterogeneously among individual bacteria in multiple host cell environments. Crucially, PZA accumulation and efficacy is maximal within acidified phagosomes. Bedaquiline, another antibiotic commonly used in combined TB therapy, enhances PZA accumulation via a host cell-mediated mechanism. Thus, intracellular localisation and specific microenvironments affect PZA accumulation and efficacy. Our results may explain the potent in vivo efficacy of PZA, compared to its modest in vitro activity, and its critical contribution to TB combination chemotherapy.


Towards Novel 3-Aminopyrazinamide-Based Prolyl-tRNA Synthetase Inhibitors: In Silico Modelling, Thermal Shift Assay and Structural Studies

Luping Pang, Stephen D Weeks, Martin Juhás, Sergei V Strelkov, Jan Zitko, Arthur Van Aerschot
PMID: 34360555   DOI: 10.3390/ijms22157793

Abstract

Human cytosolic prolyl-tRNA synthetase (HcProRS) catalyses the formation of the prolyl-tRNA
, playing an important role in protein synthesis. Inhibition of HcProRS activity has been shown to have potential benefits in the treatment of fibrosis, autoimmune diseases and cancer. Recently, potent pyrazinamide-based inhibitors were identified by a high-throughput screening (HTS) method, but no further elaboration was reported. The pyrazinamide core is a bioactive fragment found in numerous clinically validated drugs and has been subjected to various modifications. Therefore, we applied a virtual screening protocol to our in-house library of pyrazinamide-containing small molecules, searching for potential novel HcProRS inhibitors. We identified a series of 3-benzylaminopyrazine-2-carboxamide derivatives as positive hits. Five of them were confirmed by a thermal shift assay (TSA) with the best compounds
and
showing EC
values of 3.77 and 7.34 µM, respectively, in the presence of 1 mM of proline (Pro) and 3.45 µM enzyme concentration. Co-crystal structures of HcProRS in complex with these compounds and Pro confirmed the initial docking studies and show how the Pro facilitates binding of the ligands that compete with ATP substrate. Modelling
into other human class II aminoacyl-tRNA synthetases (aaRSs) indicated that the subtle differences in the ATP binding site of these enzymes likely contribute to its potential selective binding of HcProRS. Taken together, this study successfully identified novel HcProRS binders from our anti-tuberculosis in-house compound library, displaying opportunities for repurposing old drug candidates for new applications such as therapeutics in HcProRS-related diseases.


Phenotypic and molecular characterization of pyrazinamide resistance among multidrug-resistant Mycobacterium tuberculosis isolates in Ningbo, China

Yang Che, Dingyi Bo, Xiang Lin, Tong Chen, Tianfeng He, Yi Lin
PMID: 34171989   DOI: 10.1186/s12879-021-06306-1

Abstract

Detection of pyrazinamide (PZA) resistance in Mycobacterium tuberculosis (TB) patients is critical, especially in dealing with multidrug-resistant Mycobacterium tuberculosis (MDR-TB) case. Up to date, PZA drug susceptibility testing (DST) has not been regularly performed in China. The prevalence and molecular characteristics of PZA resistance in M.tuberculosis isolates, especially MDR-TB have not been studied in Ningbo, China. This study aimed to analyze the phenotypic and molecular characterization of PZA resistance among MDR-TB isolates in Ningbo.
A total of 110 MDR-TB isolates were collected from the TB patients who were recorded at local TB dispensaries in Ningbo. All clinical isolates were examined by drug susceptibility testing and genotyping. DNA sequencing was used to detect mutations in the pncA gene associated with PZA resistance.
The prevalence of PZA resistance among MDR-TB strains in Ningbo was 59.1%. With regard to the history and the outcome of treatments among MDR-TB cases, the percentages of re-treated MDR-TB patients in the PZA-resistant group and of successful patients in PZA-susceptible group were significantly higher than the ones in the PZA-susceptible group and in the PZA-resistant group, respectively (P = 0.027, P = 0.020). The results showed that the resistance of streptomycin (67.7% vs 46.7%, P = 0.027), ethambutol (56.9% vs 33.3%, P = 0.015), ofloxacin (43.1% vs 11.1%, P = 0.000), levofloxacin (43.1% vs 11.1%, P = 0.000), pre-XDR (pre-Xtensively Drug Resistance) (38.5% vs 15.6%, P = 0.009), were more frequently adverted among PZA-resistant isolates compared with PZA-susceptible isolates. In addition, 110 MDR-TB was composed of 87 (PZA resistant, 78.5%) Beijing strains and 23 (PZA resistant, 21.5%) non-Beijing strains. Fifty-four out of 65 (83.1%) PZA-resistant MDR strains harbored a mutation located in the pncA gene and the majority (90.7%) were point mutations. Compared with the phenotypic characterization, DNA sequencing of pncA has sensitivity and specificity of 83.1 and 95.6%.
The mutations within pncA gene was the primary mechanism of PZA resistance among MDR-TB and DNA sequencing of pncA gene could provide a rapid detection evidence in PZA drug resistance of MDR-TB in Ningbo.


Detection of Pyrazinamide Heteroresistance in Mycobacterium tuberculosis

Jim Werngren, Mikael Mansjö, Mikaela Glader, Sven Hoffner, Lina Davies Forsman
PMID: 34181476   DOI: 10.1128/AAC.00720-21

Abstract

Heteroresistance is defined as the coexistence of both susceptible and resistant bacteria in a bacterial population. Previously published data show that it may occur in 9 to 57% of Mycobacterium tuberculosis isolates for various drugs. Pyrazinamide (PZA) is an important first-line drug used for treatment of both drug-susceptible and PZA-susceptible multidrug-resistant TB. Clinical PZA resistance is defined as a proportion of resistant bacteria in the isolate exceeding 10%, when the drug is no longer considered clinically effective. The ability of traditional drug susceptibility testing techniques to detect PZA heteroresistance has not yet been evaluated. The aim of this study was to compare the capacity of Bactec MGIT 960, Wayne's test, and whole-genome sequencing (WGS) to detect PZA-resistant subpopulations in bacterial suspensions prepared with different proportions of mutant strains. Both Bactec MGIT 960 and WGS were able to detect the critical level of 10% PZA heteroresistance, whereas Wayne's test failed to do so, with the latter falsely reporting highly resistant samples as PZA susceptible. Failure to detect drug-resistant subpopulations may lead to inadvertently weak treatment regimens if ineffective drugs are included, with the risk of treatment failure with the selective growth of resistant subpopulations. We need clinical awareness of heteroresistance as well as evaluation of new diagnostic tools for their capacity to detect heteroresistance in TB.


Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing

Jesper Sundell, Marie Wijk, Emile Bienvenu, Angela Äbelö, Kurt-Jürgen Hoffmann, Michael Ashton
PMID: 33875424   DOI: 10.1128/AAC.00046-21

Abstract

Pyrazinamide is a first-line drug used in the treatment of tuberculosis. High exposure to pyrazinamide and its metabolites may result in hepatotoxicity, whereas low exposure to pyrazinamide has been correlated with treatment failure of first-line antitubercular therapy. The aim of this study was to describe the pharmacokinetics and metabolism of pyrazinamide in patients coinfected with tuberculosis and HIV. We further aimed to identify demographic and clinical factors which affect the pharmacokinetics of pyrazinamide and its metabolites in order to suggest individualized dosing regimens. Plasma concentrations of pyrazinamide, pyrazinoic acid, and 5-hydroxypyrazinamide from 63 Rwandan patients coinfected with tuberculosis and HIV were determined by liquid chromatography-tandem mass spectrometry followed by nonlinear mixed-effects modeling. Females had a close to 50% higher relative pyrazinamide bioavailability compared to males. The distribution volumes of pyrazinamide and both metabolites were lower in patients on concomitant efavirenz-based HIV therapy. Furthermore, there was a linear relationship between serum creatinine and oral clearance of pyrazinoic acid. Simulations indicated that increasing doses from 25 mg/kg of body weight to 35 mg/kg and 50 mg/kg in females and males, respectively, would result in adequate exposure with regard to suggested thresholds and increase probability of target attainment to >0.9 for a MIC of 25 mg/liter. Further, lowering the dose by 40% in patients with high serum creatinine would prevent accumulation of toxic metabolites. Individualized dosing is proposed to decrease variability in exposure to pyrazinamide and its metabolites. Reducing the variability in exposure may lower the risk of treatment failure and resistance development.


Five-year microevolution of a multidrug-resistant Mycobacterium tuberculosis strain within a patient with inadequate compliance to treatment

Darío A Fernandez Do Porto, Johana Monteserin, Josefina Campos, Ezequiel J Sosa, Mario Matteo, Federico Serral, Noemí Yokobori, Andrés Fernández Benevento, Tomás Poklepovich, Agustín Pardo, Ingrid Wainmayer, Norberto Simboli, Florencia Castello, Roxana Paul, Marcelo Martí, Beatriz López, Adrián Turjanski, Viviana Ritacco
PMID: 33926375   DOI: 10.1186/s12879-021-06069-9

Abstract

Whole-genome sequencing has shown that the Mycobacterium tuberculosis infection process can be more heterogeneous than previously thought. Compartmentalized infections, exogenous reinfections, and microevolution are manifestations of this clonal complexity. The analysis of the mechanisms causing the microevolution -the genetic variability of M. tuberculosis at short time scales- of a parental strain into clonal variants with a patient is a relevant issue that has not been yet completely addressed. To our knowledge, a whole genome sequence microevolution analysis in a single patient with inadequate adherence to treatment has not been previously reported.
In this work, we applied whole genome sequencing analysis for a more in-depth analysis of the microevolution of a parental Mycobacterium tuberculosis strain into clonal variants within a patient with poor treatment compliance in Argentina. We analyzed the whole-genome sequence of 8 consecutive Mycobacterium tuberculosis isolates obtained from a patient within 57-months of intermittent therapy. Nineteen mutations (9 short-term, 10 fixed variants) emerged, most of them associated with drug resistance. The first isolate was already resistant to isoniazid, rifampicin, and streptomycin, thereafter the strain developed resistance to fluoroquinolones and pyrazinamide. Surprisingly, isolates remained susceptible to the pro-drug ethionamide after acquiring a frameshift mutation in ethA, a gene required for its activation. We also found a novel variant, (T-54G), in the 5' untranslated region of whiB7 (T-54G), a region allegedly related to kanamycin resistance. Notably, discrepancies between canonical and phage-based susceptibility testing to kanamycin were previously found for the isolate harboring this mutation. In our patient, microevolution was mainly driven by drug selective pressure. Rare short-term mutations fixed together with resistance-conferring mutations during therapy.
This report highlights the relevance of whole-genome sequencing analysis in the clinic for characterization of pre-XDR and MDR resistance profile, particularly in patients with incomplete and/or intermittent treatment.


Explore Compound Types